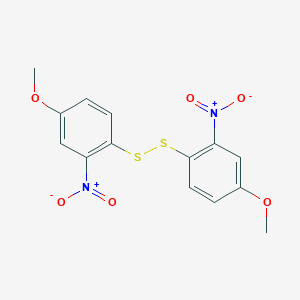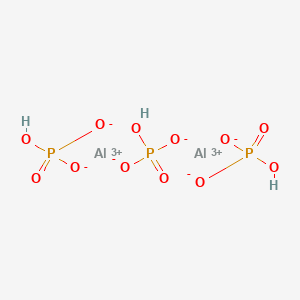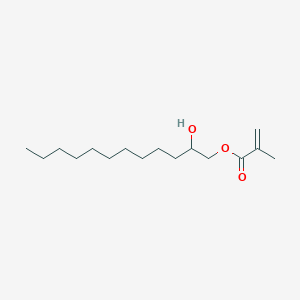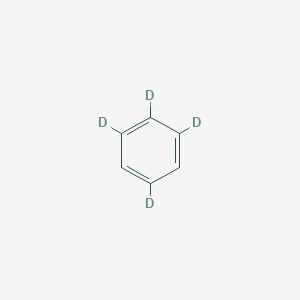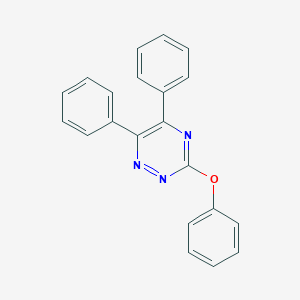![molecular formula C14H23Cl3N6Zn B084009 5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium trichlorozincate(1-) CAS No. 14970-39-9](/img/structure/B84009.png)
5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium trichlorozincate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium trichlorozincate(1-) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DEAP-ZnCl and is known for its unique properties that make it useful in a variety of research settings. In
Mécanisme D'action
The mechanism of action of DEAP-ZnCl involves the binding of the compound to specific molecules or cells. Once bound, DEAP-ZnCl can be activated by light, which causes the compound to produce reactive oxygen species (ROS). These ROS can then cause damage to the bound molecules or cells, leading to cell death or other physiological effects.
Effets Biochimiques Et Physiologiques
DEAP-ZnCl has been shown to have a variety of biochemical and physiological effects, including cytotoxicity, apoptosis, and phototoxicity. These effects are largely dependent on the specific cells or molecules that DEAP-ZnCl is bound to, as well as the intensity and duration of light exposure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DEAP-ZnCl is its ability to selectively bind to specific molecules or cells, allowing researchers to study and visualize specific biological processes. However, one limitation of DEAP-ZnCl is its potential toxicity, which can limit its use in certain research settings.
Orientations Futures
There are a number of future directions for research on DEAP-ZnCl, including the development of new synthesis methods, the optimization of existing applications, and the exploration of new applications in fields such as drug delivery and cancer therapy. Additionally, further research is needed to better understand the biochemical and physiological effects of DEAP-ZnCl, as well as its potential toxicity and safety concerns.
In conclusion, DEAP-ZnCl is a unique chemical compound that has a variety of potential applications in scientific research. Its ability to selectively bind to specific molecules or cells and produce reactive oxygen species upon light activation make it useful in a variety of research settings. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity.
Méthodes De Synthèse
The synthesis of DEAP-ZnCl involves the reaction of 4-(diethylamino)aniline with sodium nitrite and hydrochloric acid to form a diazonium salt. This salt is then coupled with 1,4-dimethyl-1H-1,2,4-triazole to form the azo compound. Finally, the azo compound is reacted with zinc chloride to form the trichlorozincate(1-) salt of DEAP-ZnCl.
Applications De Recherche Scientifique
DEAP-ZnCl has been used in a variety of scientific research applications, including fluorescence microscopy, bioimaging, and photodynamic therapy. The unique properties of DEAP-ZnCl make it useful in these applications because it is able to selectively bind to certain molecules and cells, allowing researchers to study and visualize specific biological processes.
Propriétés
Numéro CAS |
14970-39-9 |
|---|---|
Nom du produit |
5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium trichlorozincate(1-) |
Formule moléculaire |
C14H23Cl3N6Zn |
Poids moléculaire |
447.1 g/mol |
Nom IUPAC |
4-[(1,4-dimethyl-1,5-dihydro-1,2,4-triazol-1-ium-5-yl)diazenyl]-N,N-diethylaniline;trichlorozinc(1-) |
InChI |
InChI=1S/C14H22N6.3ClH.Zn/c1-5-20(6-2)13-9-7-12(8-10-13)16-17-14-18(3)11-15-19(14)4;;;;/h7-11,14H,5-6H2,1-4H3;3*1H;/q;;;;+2/p-2 |
Clé InChI |
DYHMUMNVFYZYPX-UHFFFAOYSA-L |
SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2[NH+](N=CN2C)C.Cl[Zn-](Cl)Cl |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)N=NC2[NH+](N=CN2C)C.Cl[Zn-](Cl)Cl |
Autres numéros CAS |
23532-28-7 14970-39-9 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




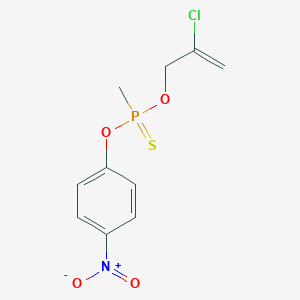

![3-(3-amino-3-oxopropyl)-2-[[1-methyl-2-(p-tolyl)-1H-indol-3-yl]azo]benzothiazolium chloride](/img/structure/B83934.png)
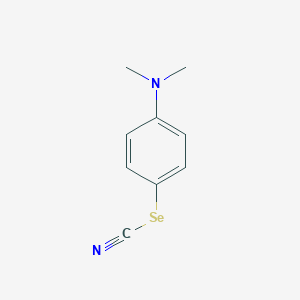
![[1,2]Oxazolo[4,5-B]quinoxaline](/img/structure/B83936.png)
